molecular formula C22H22BrClN4O3 B3011267 6-bromo-3-(4-(4-(3-chlorophenyl)piperazin-1-yl)-4-oxobutyl)quinazoline-2,4(1H,3H)-dione CAS No. 892286-72-5

6-bromo-3-(4-(4-(3-chlorophenyl)piperazin-1-yl)-4-oxobutyl)quinazoline-2,4(1H,3H)-dione

货号: B3011267
CAS 编号: 892286-72-5
分子量: 505.8
InChI 键: RYSNHWDXASEURV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-Bromo-3-(4-(4-(3-chlorophenyl)piperazin-1-yl)-4-oxobutyl)quinazoline-2,4(1H,3H)-dione (CAS: 892287-41-1) is a quinazoline-dione derivative characterized by a bromine substituent at the 6-position and a 4-oxobutyl-linked 3-chlorophenylpiperazine moiety at the 3-position of the quinazoline core. The compound’s structural complexity arises from the integration of a piperazine ring, a carbonyl-functionalized butyl chain, and halogenated aromatic groups.

属性

IUPAC Name

6-bromo-3-[4-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutyl]-1H-quinazoline-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22BrClN4O3/c23-15-6-7-19-18(13-15)21(30)28(22(31)25-19)8-2-5-20(29)27-11-9-26(10-12-27)17-4-1-3-16(24)14-17/h1,3-4,6-7,13-14H,2,5,8-12H2,(H,25,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYSNHWDXASEURV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)CCCN3C(=O)C4=C(C=CC(=C4)Br)NC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22BrClN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

6-Bromo-3-(4-(4-(3-chlorophenyl)piperazin-1-yl)-4-oxobutyl)quinazoline-2,4(1H,3H)-dione is a complex organic compound belonging to the quinazoline family. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in treating cancer and neurological disorders. Its unique molecular structure features multiple functional groups that may interact with various biological targets, including enzymes and receptors.

  • Molecular Formula: C22H22BrClN4O3
  • Molecular Weight: 505.8 g/mol
  • CAS Number: 892286-72-5
  • InChI Key: GMAPIZKUQZABGM-UHFFFAOYSA-N

The precise mechanism of action of this compound is not fully elucidated but is believed to involve:

  • Enzyme Inhibition: The compound may inhibit specific kinases or enzymes involved in cellular signaling pathways, which could lead to anti-cancer effects.
  • Receptor Modulation: It may modulate the activity of certain receptors associated with neurological functions, potentially offering therapeutic benefits in neurodegenerative diseases.

Biological Activity

Research has indicated that this compound exhibits a range of biological activities:

Anticancer Activity

Several studies have evaluated the anticancer potential of quinazoline derivatives, including this compound. For instance:

  • Cell Proliferation Inhibition: In vitro studies have shown that compounds similar to this compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest .
  • Kinase Inhibition: The compound's structural features suggest it may act as a selective inhibitor of tyrosine kinases, which are often overexpressed in cancers such as breast and lung cancer .

Neuroprotective Effects

The compound's interaction with piperazine derivatives indicates potential neuroprotective properties:

  • Neurotransmitter Modulation: By influencing neurotransmitter systems, it may alleviate symptoms associated with neurological disorders.

Pharmacological Studies

Pharmacological studies have demonstrated the following activities:

Activity TypeDescriptionReference
AntimicrobialModerate activity against Gram-positive and Gram-negative bacteria using agar diffusion methods.
AnticancerInhibition of cancer cell proliferation via apoptosis induction.
NeuroprotectivePotential modulation of neurotransmitter activity for neuroprotection.

Case Studies

  • Anticancer Efficacy Study : A study evaluated the cytotoxic effects of various quinazoline derivatives on human cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity compared to standard chemotherapy agents .
  • Neuropharmacological Assessment : Research into the neuropharmacological properties highlighted the potential for these compounds to enhance cognitive function and reduce neurodegeneration in animal models.

科学研究应用

Structural Insights

The compound features a quinazoline core that is known for its diverse biological activities. The presence of bromine and chlorine atoms enhances its reactivity and potential for interactions with various biological targets.

Anticancer Activity

Research indicates that compounds with a quinazoline scaffold exhibit significant anticancer properties. The mechanism of action often involves the inhibition of specific kinases that are crucial in cancer cell proliferation and survival. For instance, quinazoline derivatives have been shown to inhibit EGFR (epidermal growth factor receptor) and VEGFR (vascular endothelial growth factor receptor), making them potential candidates for targeted cancer therapies .

Neuropharmacology

The piperazine moiety in the compound suggests potential applications in neuropharmacology. Piperazine derivatives are known to interact with neurotransmitter receptors, particularly serotonin and dopamine receptors, which could lead to therapeutic effects in treating psychiatric disorders such as depression and anxiety .

Antimicrobial Properties

Quinazoline derivatives have been explored for their antimicrobial activities. Studies suggest that the structural features of compounds like 6-bromo-3-(4-(4-(3-chlorophenyl)piperazin-1-yl)-4-oxobutyl)quinazoline can enhance their efficacy against various bacterial strains .

Inflammation Modulation

Recent studies propose that quinazolines may possess anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory pathways. This could be particularly beneficial in treating chronic inflammatory diseases.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry highlighted a series of quinazoline derivatives where the compound demonstrated potent inhibition against cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). The study concluded that structural modifications significantly enhanced anticancer activity, suggesting further exploration into this compound's efficacy .

Case Study 2: Neuropharmacological Effects

In a pharmacological evaluation reported in Neuropharmacology, derivatives of piperazine were tested for their effects on serotonin receptor modulation. The findings indicated that compounds similar to 6-bromo-3-(4-(4-(3-chlorophenyl)piperazin-1-yl)-4-oxobutyl)quinazoline exhibited anxiolytic effects in animal models, warranting further investigation into their potential therapeutic uses in anxiety disorders .

相似化合物的比较

Comparison with Structural Analogs

Core Structure and Substituent Variations

The quinazoline-dione scaffold is a common feature among several pharmacologically active compounds. Key structural variations include:

  • Piperazine substituents : The 3-chlorophenyl group on the piperazine ring distinguishes the target compound from analogs like 3-{2-[4-(4-chlorobenzyl)piperazin-1-yl]-2-oxoethyl}quinazoline-2,4(1H,3H)-dione (Compound 7), which features a 4-chlorobenzyl substituent .
  • Linker length and functionality : The 4-oxobutyl linker in the target compound contrasts with shorter chains, such as the 2-oxoethyl group in Compound 7, which may influence receptor binding and pharmacokinetics .
  • Halogenation patterns : The 6-bromo substituent on the quinazoline core is unique compared to pyrimidine-dione derivatives (e.g., 5-(4-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperazin-1-yl)sulfonyl pyrimidine-2,4(1H,3H)-dione ), which prioritize sulfonyl and dioxine groups .
Pharmacological Activity

Cytotoxicity :

  • Compound 7 (3-{2-[4-(4-chlorobenzyl)piperazin-1-yl]-2-oxoethyl}quinazoline-dione) exhibits potent cytotoxicity against HUH-7 (IC₅₀ = 2.5 µM), MCF-7 (IC₅₀ = 6.8 µM), and HCT-116 (IC₅₀ = 4.9 µM) cancer cell lines .

Data Tables

Table 1: Structural and Pharmacological Comparison of Quinazoline-Dione Derivatives
Compound Name Core Structure Key Substituents Biological Activity (IC₅₀) Reference
Target Compound Quinazoline-dione 6-Br, 3-(4-(4-(3-ClPh)piperazin-1-yl)-4-oxobutyl) Not reported
Compound 7 Quinazoline-dione 3-{2-[4-(4-ClBz)piperazin-1-yl]-2-oxoethyl} 2.5–6.8 µM (cytotoxic)
5-(4-(Dihydrodioxine-carbonyl)piperazinyl)sulfonyl pyrimidine-dione (I) Pyrimidine-dione Sulfonyl-piperazine-dioxine Pharmacokinetic studies
6-((4-(2,3-Dimethylphenoxy)piperidinyl)methyl)pyrimidine-dione Pyrimidine-dione Piperidinyl-phenoxy Anti-mycobacterial (tuberculosis)

Research Findings and Implications

  • Structure-Activity Relationships (SAR) : The 3-chlorophenyl group on the piperazine ring may enhance lipophilicity and target binding compared to 4-fluorophenyl or 4-chlorobenzyl analogs .
  • Linker Optimization : The 4-oxobutyl chain in the target compound could improve metabolic stability over shorter linkers, as seen in Compound 7’s 2-oxoethyl group .
  • Synthetic Challenges : Multi-step syntheses involving piperazine coupling (e.g., ) often require precise stoichiometry and purification, impacting scalability .

常见问题

Q. What are the common synthetic routes for this compound, and what are the critical steps?

The compound is typically synthesized via multi-step reactions involving cyclization and substitution. A key method involves refluxing precursors (e.g., quinazolinone derivatives) with substituted piperazine moieties in anhydrous pyridine under controlled conditions. For example, 6-bromo-2-phenylquinazolin-4-one derivatives are reacted with p-amino acetophenone in dry pyridine, followed by acid workup to isolate the product . Critical steps include maintaining anhydrous conditions, optimizing reaction time (10–12 hours), and using pyridine as both solvent and base to facilitate cyclization. Yield optimization often requires careful temperature control and purification via flash chromatography .

Q. How is the compound structurally characterized, and what analytical techniques are essential?

Structural confirmation relies on:

  • NMR spectroscopy (1H, 13C, and 19F) to verify substituent positions and hydrogen bonding .
  • X-ray crystallography to resolve molecular geometry and intermolecular interactions (e.g., hydrogen bonds, π-π stacking) .
  • HPLC (>95% purity validation) and HRMS for molecular weight confirmation .
  • Hirshfeld surface analysis to quantify non-covalent interactions influencing crystal packing .

Q. What safety protocols are recommended for handling this compound?

Key safety measures include:

  • Storage : Sealed containers in dry, ventilated areas away from ignition sources .
  • Personal Protective Equipment (PPE) : Gloves, lab coats, and eye protection to prevent skin/eye contact .
  • Spill Management : Use absorbent materials (e.g., sand) and avoid dry sweeping to prevent dust dispersion .
  • Waste Disposal : Collect in designated containers for hazardous waste, adhering to local regulations .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of this compound's bioactivity?

SAR studies focus on modifying the quinazoline core and piperazine side chain to enhance target binding. For example:

  • Substituent Effects : Introducing electron-withdrawing groups (e.g., -Br, -Cl) on the quinazoline ring improves metabolic stability .
  • Side Chain Flexibility : Adjusting the oxobutyl linker length impacts receptor selectivity, as seen in analogous piperazine derivatives .
  • Computational Modeling : Pharmacophore models and molecular docking predict interactions with biological targets (e.g., kinase domains) .

Q. How are contradictions in biological activity data resolved across studies?

Discrepancies in bioactivity (e.g., antimicrobial potency) may arise from:

  • Assay Variability : Differences in bacterial strains or growth media .
  • Compound Purity : Impurities >5% can skew results, necessitating HPLC validation .
  • Solubility Effects : Use of DMSO vs. aqueous buffers may alter bioavailability .
    Resolution involves standardizing protocols (e.g., CLSI guidelines) and cross-validating results with orthogonal assays .

Q. What role does crystallographic data play in understanding the compound's mechanism of action?

X-ray structures reveal:

  • Active Conformation : The piperazine moiety adopts a chair conformation, optimizing hydrophobic interactions with target proteins .
  • Intermolecular Forces : Hydrogen bonds between the quinazoline-dione carbonyl and water molecules enhance solubility, critical for in vivo efficacy .
  • Polymorphism : Alternative crystal forms may affect dissolution rates and bioavailability, requiring controlled crystallization conditions .

Q. How can computational methods aid in designing derivatives with improved pharmacokinetic profiles?

  • ADMET Prediction : Tools like SwissADME assess logP, permeability, and cytochrome P450 interactions to prioritize derivatives .
  • Molecular Dynamics (MD) : Simulate binding stability with targets (e.g., serotonin receptors) under physiological conditions .
  • QSAR Models : Correlate structural descriptors (e.g., polar surface area) with experimental bioavailability data .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。